Ethyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

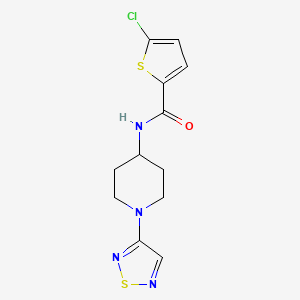

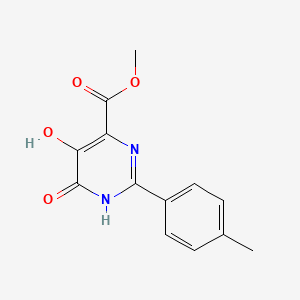

“Ethyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate” is a chemical compound with the molecular formula C11H13BrN2O2 . It is also known by other synonyms such as “(E)-ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate” and "Propanoic acid,2-[2-(4-bromophenyl)hydrazinylidene]-,ethyl ester" .

Molecular Structure Analysis

The molecular weight of this compound is 285.14 g/mol . The exact structure can be determined using various spectroscopic techniques, but such data is not available in the retrieved information.

Physical And Chemical Properties Analysis

This compound has a melting point of 148-150 °C and a predicted boiling point of 339.4±44.0 °C . Its predicted density is 1.38±0.1 g/cm3 . The compound should be stored at a temperature of 2-8°C . Its predicted pKa is 11.69±0.10 .

Scientific Research Applications

Regioselective Synthesis of Heterocycles

The compound has been utilized in regioselective synthesis processes that lead to the formation of complex pyrrole–pyrazole systems. Specifically, the interaction of similar compounds with various hydrazides under basic conditions facilitates the cyclization process, generating diverse N-bonded pyrrole–pyrazole systems. This illustrates the compound's utility in creating intricate heterocyclic structures potentially relevant for pharmaceutical development (Attanasi et al., 2001).

Antimicrobial Compound Synthesis

Another study explores the synthesis of pyridines, oxazines, and thiazoles from related compounds, showing significant antimicrobial activities. These compounds were synthesized through reactions with ethyl cyanoacetate and further modified to yield derivatives with antimicrobial properties, comparable to Ampicillin®. This indicates the potential of Ethyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate and related chemicals in contributing to the development of new antimicrobial agents (Mohamed et al., 2008).

Structural and Crystallographic Studies

Research on the crystal structures of products derived from similar cyclocondensation reactions reveals insights into molecular conformations and intermolecular interactions. These studies are crucial for understanding the chemical behavior and reactivity of such compounds, providing foundational knowledge for further application in materials science and pharmaceutical chemistry (Wahedy et al., 2017).

Synthesis of Heterocyclic Derivatives

The compound's derivatives have shown promise in synthesizing new pyrazole- and isoxazole-based heterocycles with anti-HSV-1 and cytotoxic activities. Such research underscores the compound's applicability in generating bioactive molecules, which could lead to the development of new therapeutic agents (Dawood et al., 2011).

properties

IUPAC Name |

ethyl (2Z)-2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClN2O2/c1-2-16-10(15)9(12)14-13-8-5-3-7(11)4-6-8/h3-6,13H,2H2,1H3/b14-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEERDXLTOMBNPH-ZROIWOOFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=C(C=C1)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/NC1=CC=C(C=C1)Br)/Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2536521.png)

![2-chloro-6-fluoro-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2536526.png)

![3-(2-ethoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2536535.png)

![N,N-dimethyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methanamine](/img/structure/B2536538.png)